molecular formula C9H7F B1365412 1-Fluoro-4-prop-2-ynyl-benzene CAS No. 70090-68-5

1-Fluoro-4-prop-2-ynyl-benzene

Cat. No.: B1365412
CAS No.: 70090-68-5
M. Wt: 134.15 g/mol
InChI Key: XWRLOPARWUOGSM-UHFFFAOYSA-N
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Description

1-Fluoro-4-prop-2-ynyl-benzene is an aromatic compound with the molecular formula C9H7F It features a benzene ring substituted with a fluorine atom and a prop-2-ynyl group

Scientific Research Applications

1-Fluoro-4-prop-2-ynyl-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The nucleophilic aromatic substitution (SAr) reaction of fluoride by hydroxide ion in 1-fluoro-2,4-dinitrobenzene has been studied . This reaction is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

Users are advised to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use .

Future Directions

The compound is provided to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-prop-2-ynyl-benzene can be synthesized through the reaction of 1-fluoro-4-iodobenzene with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-prop-2-ynyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Addition Reactions: The prop-2-ynyl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) in methanol can be used for substitution reactions.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the prop-2-ynyl group.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Hydrogenation Products: Saturated hydrocarbons.

    Oxidation Products: Carboxylic acids or ketones, depending on the reaction conditions.

Comparison with Similar Compounds

    1-Fluoro-4-prop-2-yn-1-yloxybenzene: Similar structure but with an additional oxygen atom in the prop-2-ynyl group.

    1-Fluoro-4-iodobenzene: Precursor used in the synthesis of 1-Fluoro-4-prop-2-ynyl-benzene.

    1-Fluoronaphthalene: Another fluorinated aromatic compound with different structural properties.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a prop-2-ynyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRLOPARWUOGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441642
Record name 1-fluoro-4-prop-2-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70090-68-5
Record name 1-fluoro-4-prop-2-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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